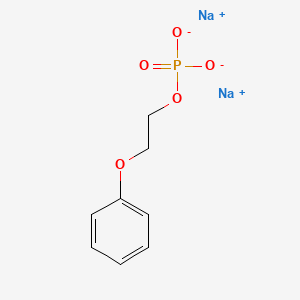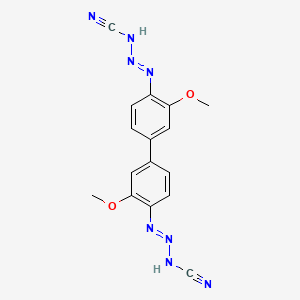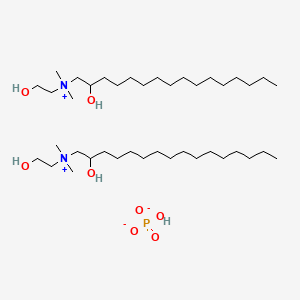
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate typically involves the reaction of 2-hydroxyethyl dimethylamine with 2-chlorohexadecane in the presence of a base to form the quaternary ammonium compound. This intermediate is then reacted with phosphoric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as halides or hydroxides are often used in substitution reactions.
Major Products
Oxidation: Products typically include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted quaternary ammonium compounds with different anions or functional groups.
Wissenschaftliche Forschungsanwendungen
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is used in various scientific research fields:
Chemistry: As a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: In cell culture and molecular biology as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, disrupting their integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl)dimethylammonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is unique due to its dual hydroxyl groups and long alkyl chain, which enhance its surfactant properties and antimicrobial efficacy compared to similar compounds .
Eigenschaften
CAS-Nummer |
85006-13-9 |
|---|---|
Molekularformel |
C40H89N2O8P |
Molekulargewicht |
757.1 g/mol |
IUPAC-Name |
hydrogen phosphate;2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium |
InChI |
InChI=1S/2C20H44NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;1-5(2,3)4/h2*20,22-23H,4-19H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
XGLRCHLNJNALIO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



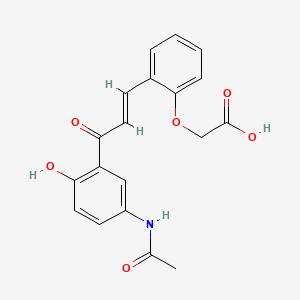
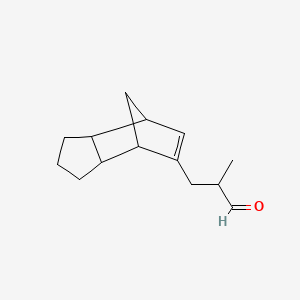
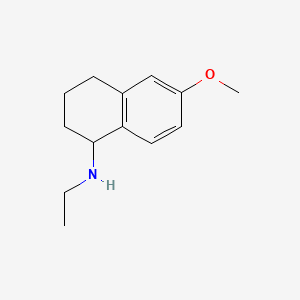
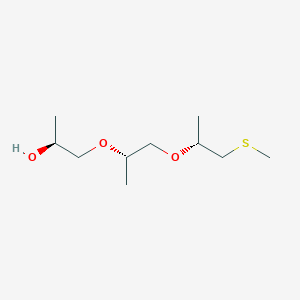
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
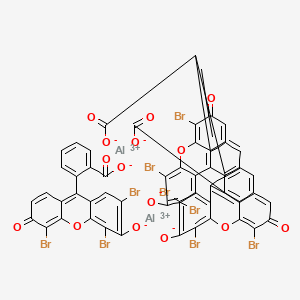
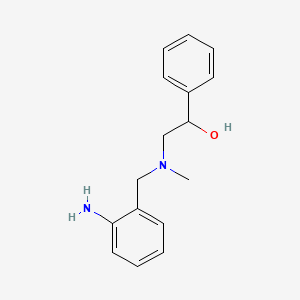
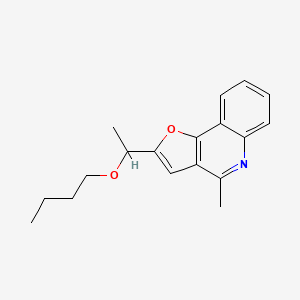
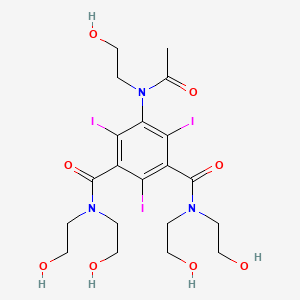
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

